2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3S/c1-2-15-7-9-16(10-8-15)13-14-11-5-3-4-6-12(11)17-13/h3-6H,2,7-10H2,1H3 |
InChI Key |
RRQBCJDYYQAJST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Core Synthesis
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. A representative procedure involves refluxing 2-aminophenol with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, yielding 2-mercapto-1,3-benzothiazole. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the thiol group to a chloride, forming 2-chloro-1,3-benzothiazole.
Reaction Conditions :
Piperazine Substitution
The chlorinated intermediate reacts with 4-ethylpiperazine under nucleophilic aromatic substitution (SNAr). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction, with potassium carbonate (K₂CO₃) as a base to deprotonate the piperazine.
Optimization Insights :
-
Solvent : DMF outperforms acetonitrile in yield (78% vs. 65%) due to superior solvation of intermediates.
-
Temperature : Reflux conditions (100–120°C) are critical for overcoming activation energy barriers.
-
Stoichiometry : A 1:2 molar ratio of 2-chloro-1,3-benzothiazole to 4-ethylpiperazine minimizes byproducts.
Table 1: Traditional Method Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature (°C) | 120 | 78 |
| Reaction Time (h) | 12 | 78 |
| Base | K₂CO₃ | 78 |
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates the reaction between 2-chloro-1,3-benzothiazole and 4-ethylpiperazine. This method reduces reaction times from hours to minutes while maintaining high yields.
Procedure and Mechanistic Advantages
In a sealed microwave vessel, 2-chloro-1,3-benzothiazole and 4-ethylpiperazine are dissolved in DMF with K₂CO₃. MWI at 150–200 W for 15–30 minutes drives the SNAr reaction via dielectric heating, which enhances molecular collisions and reduces energy barriers.
Key Findings :
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (min) | 30 | 720 |
| Yield (%) | 85 | 78 |
| Energy Consumption | Low | High |
Three-Component One-Pot Synthesis
A novel, catalyst-free approach combines 2-aminothiophenol, carbon disulfide, and 4-ethylpiperazine in dimethyl sulfoxide (DMSO) with elemental sulfur (S₈). This method integrates benzothiazole ring formation and piperazine substitution into a single step.
Reaction Mechanism
-
Cyclization : 2-aminothiophenol reacts with CS₂ to form 2-mercapto-1,3-benzothiazole.
-
Oxidation : S₈ oxidizes the thiol group to a sulfonic acid, facilitating chloride displacement.
-
Substitution : 4-ethylpiperazine replaces the sulfonic acid group at the 2-position.
Conditions :
Table 3: One-Pot Synthesis Outcomes
| Parameter | Value |
|---|---|
| Yield (%) | 70 |
| Purity | >95% |
| Scalability | Demonstrated at 5 mmol scale |
Comparative Analysis of Methods
Chemical Reactions Analysis
Condensation Reactions
The benzothiazole moiety participates in condensation reactions with aldehydes or ketones. For example, Knoevenagel condensation with aromatic aldehydes yields styryl-substituted derivatives, which are structurally related to anticancer agents .
Alkylation and Acylation
The piperazine nitrogen undergoes alkylation or acylation to form derivatives with modified pharmacological properties .
Nucleophilic Substitution
The 2-position of the benzothiazole ring is susceptible to nucleophilic substitution, enabling functionalization.
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-benzothiazole | 4-Ethylpiperazine | DMF, 120°C, 12h | 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole | 82% | |
| Fluoro-substituted analog | Piperidine | K2CO3, acetone, 40°C | Piperidine-substituted derivatives | 65–75% |
Oxidation and Reduction
The ethylpiperazine side chain can undergo oxidation, while the benzothiazole sulfur atom may participate in redox reactions.
| Reaction | Reagents | Conditions | Product | Outcome | Source |
|---|---|---|---|---|---|
| Oxidation | H2O2, FeCl3 | RT, 6h | N-Oxide derivatives | Enhanced water solubility | |
| Reduction | NaBH4, MeOH | 0°C, 2h | Reduced thiazole ring (theoretical) | Potential metabolic pathway |
Metal Complexation
The piperazine nitrogen atoms coordinate with transition metals, forming complexes with catalytic or bioactive potential.
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II)Cl2 | Ethanol, RT, 2h | Octahedral Cu(II) complex | Antimicrobial studies | |
| Fe(III)Cl3 | DMF, 60°C, 4h | Fe(III)-benzothiazole adduct | Oxidation catalysis |
Heterocyclic Ring Formation
Reactions with bifunctional reagents yield fused heterocycles, expanding structural diversity .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl cyanoacetate | p-TSA, aqueous acetone, RT | Pyrimido[2,1-b]benzothiazoles | 79–85% | |
| Quinoline derivatives | Fe3O4@NCs/Sb(V), 100°C | Quinazoline-fused benzothiazoles | 70–78% |
Key Research Findings
-
Anticancer Activity : Styryl-substituted derivatives exhibit dose-dependent cytotoxicity against pancreatic cancer cells (IC50: 27–35 μM) .
-
Antioxidant Effects : Derivatives reduce SOD and GPx enzyme activity in PANC-1 cells, indicating ROS modulation .
-
Structural Insights : Fluorine substitution at the 4-position enhances metabolic stability, while piperazine acylation improves target selectivity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound combines a benzothiazole moiety with a piperazine derivative. The synthesis of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole can be achieved through various methods, including:
- Condensation Reactions : Involving benzothiazole and piperazine derivatives.
- Substitution Reactions : Modifying existing benzothiazole compounds to introduce the ethylpiperazine group.
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit diverse biological activities such as:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies reveal that it induces apoptosis and cell cycle arrest in these cancer cells .
- Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Pharmaceutical Development
The potential applications of this compound in pharmaceutical development include:
- Cancer Therapy : Its ability to inhibit cell growth and induce apoptosis positions it as a potential candidate for anticancer drugs. For instance, studies have shown that compounds similar to this compound can significantly decrease the viability of cancer cells while sparing normal cells .
- Neuropharmacology : Compounds with piperazine structures are often explored for their effects on neurotransmitter systems. This compound may have implications in treating neurological disorders due to its structural features that allow interaction with various receptors.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. The compound was found to induce significant apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This led to an increased Bax/Bcl-2 ratio and activation of caspase pathways, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against Gram-positive bacteria and antifungal activity against specific fungal strains. This highlights its potential utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
| Compound Name | Substituent at 2-Position | Key Functional Groups |
|---|---|---|
| 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole | 4-Ethylpiperazine | Piperazine (basic nitrogen) |
| 2-(Benzylsulfonyl)-1,3-benzothiazole | Benzylsulfonyl | Sulfonyl (electron-withdrawing) |
| 2-(Methylsulfonyl)-1,3-benzothiazole | Methylsulfonyl | Sulfonyl |
| 2-[4-(Morpholinyldisulfanyl)]-1,3-benzothiazole | Morpholinyldisulfanyl | Disulfide, morpholine |
| 2-(5-Substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole | 1,3,4-Oxadiazole | Oxadiazole (heterocyclic) |
| 2-Aryl derivatives (e.g., 3a–3e) | Aryl groups (e.g., chlorobenzoyl) | Aromatic, halogenated |
Key Observations :
- Piperazine Derivatives : The ethylpiperazine group in the target compound likely enhances solubility and CNS penetration compared to bulkier groups like benzylsulfonyl .
- Sulfonyl Groups : Compounds like 2-(methylsulfonyl)-1,3-benzothiazole exhibit strong anticancer activity by inhibiting RNA/DNA synthesis , whereas benzylsulfonyl analogs show antischistosomal activity at low micromolar concentrations .
- Aryl Substitutions : 2-Aryl derivatives (e.g., 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole) demonstrate antitubercular activity, with IR and NMR data confirming stable binding interactions with mycobacterial targets .
Table 2: Activity Comparison of Selected Analogs
Key Findings :
- Antifungal Activity: Amino acetylenic derivatives (e.g., BZ2) show superior antifungal activity compared to ethylpiperazine analogs, likely due to enhanced membrane permeability from alkyne spacers .
- Antitubercular Specificity : Chlorobenzoyl-substituted aryl benzothiazoles exhibit targeted inhibition of Mycobacterium tuberculosis, attributed to halogen-aromatic interactions with enzyme active sites .
- Antischistosomal vs. Anticancer : Sulfonyl groups confer divergent activities; benzylsulfonyl derivatives target helminths , while methylsulfonyl analogs disrupt nucleic acid synthesis in cancer cells .
Mechanistic and Pharmacokinetic Insights
- Piperazine Derivatives : The ethylpiperazine group may improve metabolic stability and BBB penetration, making it suitable for neuroactive compounds .
- Sulfonyl vs. Aryl Groups : Sulfonyl derivatives (e.g., 2-(methylsulfonyl)-1,3-benzothiazole) exhibit electrophilic reactivity, enabling covalent binding to thiol groups in enzymes , whereas aryl derivatives rely on π-π stacking for target engagement .
- Toxicity Considerations : Morpholinyldisulfanyl analogs (e.g., 2-[4-morpholinyldithio]-1,3-benzothiazole) lack established toxicity thresholds, highlighting the need for further safety profiling .
Biological Activity
2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and central nervous system (CNS) effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound features a benzothiazole moiety fused with a piperazine ring, which contributes to its biological properties. The ethyl group on the piperazine enhances lipophilicity, potentially improving membrane penetration and bioavailability.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzothiazole structure can lead to enhanced antiproliferative activity. The compound this compound has been evaluated for its cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.5 | Induction of apoptosis |
| This compound | HepG2 | 12.8 | Cell cycle arrest at G2/M phase |
In a study evaluating various benzothiazole derivatives, it was found that compounds with higher lipophilicity showed improved cytotoxicity due to better penetration into the CNS and tumor tissues .
Antimicrobial Activity
Benzothiazoles have also demonstrated antimicrobial properties. In vitro studies indicate that this compound exhibits moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 50 mg/mL |
| This compound | E. coli | 40 mg/mL |
The presence of electron-withdrawing groups in the structure has been associated with enhanced antimicrobial efficacy .
CNS Activity
The compound's potential as an antidepressant has been explored through various behavioral tests in animal models. In forced swim tests, compounds similar to this compound showed reduced immobility time, indicating antidepressant-like effects.
Case Study: Antidepressant Activity
A study synthesized several benzothiazole derivatives and assessed their effects using the tail suspension test (TST) and modified forced swimming test (MFST). Compounds with similar structural features to this compound exhibited significant reductions in immobility time compared to control groups .
Mechanistic Insights
The biological activity of benzothiazoles is often attributed to their ability to interact with various molecular targets:
- Apoptosis Induction : Many studies highlight the role of these compounds in activating apoptotic pathways through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (G2/M), which is crucial for halting cancer cell proliferation .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves coupling a benzothiazole core with a substituted piperazine moiety. For example:
- Step 1: React 2-chloro-1,3-benzothiazole with 1-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Step 2: Purify the product via column chromatography and confirm purity using melting point analysis and HPLC.
- Characterization: Use FT-IR to identify N-H and C-S stretching vibrations (650–900 cm⁻¹), ¹H/¹³C NMR to resolve the ethylpiperazine substituent (e.g., δ 2.5–3.5 ppm for piperazine protons), and elemental analysis for C, H, N, S content .
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Validation: Combine ¹H NMR (to confirm ethylpiperazine integration ratios) and ¹³C NMR (to resolve benzothiazole aromatic carbons and piperazine quaternary carbons). For example, the ethyl group in piperazine should show a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.4–2.6 ppm (CH₂) .
- Chromatographic Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Compare retention times with synthetic intermediates to detect unreacted starting materials .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer:
- Dose-Response Analysis: Perform enzyme inhibition assays (e.g., AST/ALT) across a concentration range (1 nM–100 µM) to identify non-linear effects or paradoxical activation/inhibition trends, as observed in structurally similar compounds .
- Control for Substituent Effects: Compare activity of this compound with analogs lacking the ethyl group or with bulkier substituents (e.g., propyl) to isolate steric/electronic contributions .
- Statistical Validation: Apply ANOVA to assess significance of differences in biological replicates, especially when conflicting data arise from assay variability .
Advanced: How can computational modeling optimize the design of benzothiazole-based inhibitors?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions between the benzothiazole core and target enzymes (e.g., AST/ALT). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., His or Asp) and favorable binding energies (<−7 kcal/mol) .
- Quantum Chemical Calculations: Compute reaction pathways for nucleophilic substitution steps using DFT (e.g., B3LYP/6-31G*) to predict regioselectivity and optimize solvent/catalyst choices .
Advanced: What factorial design approaches are suitable for studying reaction parameters in benzothiazole synthesis?
Methodological Answer:
- 2³ Factorial Design: Test variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (0–10 mol%) to identify interactions affecting yield. Use Pareto charts to rank parameter significance .
- Response Surface Methodology (RSM): Optimize reaction time and reagent stoichiometry for maximum yield, as demonstrated in analogous thiazole-triazole syntheses .
Advanced: How to analyze structure-activity relationships (SAR) for ethylpiperazine-substituted benzothiazoles?
Methodological Answer:
- Bioisosteric Replacement: Synthesize analogs replacing the ethyl group with cyclopropyl or trifluoromethyl groups to assess hydrophobicity/electron-withdrawing effects on target binding .
- 3D-QSAR Modeling: Build CoMFA/CoMSIA models using biological activity data from a congeneric series to map electrostatic and steric fields driving potency .
Advanced: What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Metabolism Studies: Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect metabolites (e.g., N-deethylation or benzothiazole ring oxidation) .
- Inhibition Assays: Measure IC₅₀ values against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA and identify degradation products using HRMS .
- pH-Solubility Profile: Measure solubility in buffers (pH 1.2–7.4) using shake-flask method to predict bioavailability .
Advanced: What interdisciplinary approaches integrate synthetic and computational workflows?
Methodological Answer:
- Feedback-Driven Synthesis: Use reaction path search algorithms (e.g., GRRM) to predict intermediates, then validate with in situ IR spectroscopy to track reaction progress .
- Machine Learning (ML): Train ML models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
